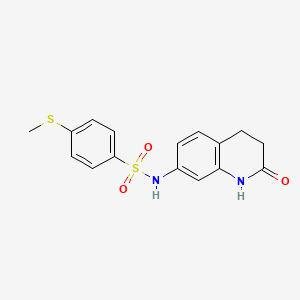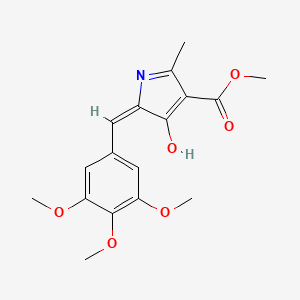
4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, also known as MTIQS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been shown to bind to certain receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in certain cancer cells. Additionally, 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have neuroprotective effects, which may contribute to its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide in lab experiments is its potential to selectively target certain enzymes and receptors in the body, making it a promising candidate for further investigation in various fields of scientific research. However, one limitation of using 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is its potential toxicity, as it has been shown to have cytotoxic effects on certain cells. Additionally, further research is needed to fully understand the mechanism of action of 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide and its potential side effects.
将来の方向性
There are several future directions for research on 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide. For example, further investigation is needed to fully understand its mechanism of action and potential side effects. Additionally, more studies are needed to determine its potential applications in various fields of scientific research, such as cancer treatment and neurological disorders. Furthermore, research on the synthesis of 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide and its derivatives may lead to the development of more potent and selective compounds for use in scientific research.
合成法
The synthesis of 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves several steps, including the reaction of 4-chlorobenzenesulfonamide with methylthioacetate, followed by the reaction of the resulting product with 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid. The final product is obtained through a series of purification steps, such as recrystallization and column chromatography.
科学的研究の応用
4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been shown to have potential applications in various fields of scientific research. For example, it has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of certain cancer cells. Additionally, 4-(methylthio)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been investigated for its potential use as an antibacterial and antifungal agent. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
特性
IUPAC Name |
4-methylsulfanyl-N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-22-13-5-7-14(8-6-13)23(20,21)18-12-4-2-11-3-9-16(19)17-15(11)10-12/h2,4-8,10,18H,3,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITDOZKDEPAWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCC(=O)N3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820354 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3-methylphenyl)quinoline](/img/structure/B5964324.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5964333.png)
![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B5964336.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5964338.png)
![5,11,11,11a-tetramethyl-6,7,11,11a-tetrahydro-4H-[1,3]oxazolo[3',4':1,2]azepino[5,4,3-cd]indol-9-one](/img/structure/B5964339.png)
![2,2-dimethyl-N-(1-methyl-3-phenylpropyl)-5-morpholin-4-yl-1,4-dihydro-2H-thiopyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-8-amine](/img/structure/B5964344.png)
![ethyl 1-{[(2-methoxyphenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5964351.png)
![2-{1-(cyclohexylmethyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5964352.png)
![N-[1-(2-furylmethyl)-4-piperidinyl]-6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5964359.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5964371.png)

![N-(2-hydroxy-2-phenylethyl)-N-methyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5964388.png)
![4-(4-ethoxybenzyl)-3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2-piperazinone](/img/structure/B5964396.png)